C16H23NO3S2

Description

Nomenclature and Diverse Structural Representations of C16H23NO3S2

The compound this compound is a complex organic molecule with specific structural and chemical properties. ontosight.ai Its identity is formally captured by its systematic IUPAC name and can be understood by deconstructing its constituent parts.

IUPAC Name: S-[(1-Hydroxy-2,2,5,5-tetramethyl-4-phenyl-2,5-dihydro-1H-pyrrol-3-yl)methyl] methanesulfonothioate and its Isomeric Forms

The formal designation for this compound under the International Union of Pure and Applied Chemistry (IUPAC) system is S-[(1-Hydroxy-2,2,5,5-tetramethyl-4-phenyl-2,5-dihydro-1H-pyrrol-3-yl)methyl] methanesulfonothioate. chemspider.comdrugbank.com This name precisely describes the arrangement of every atom within the molecule.

The molecular formula this compound can correspond to multiple isomers , which are molecules that share the same formula but have different arrangements of atoms. These can include:

Constitutional Isomers: Where atoms are connected in a different order. For example, the phenyl group or the methanesulfonothioate group could be attached at different positions on the pyrroline (B1223166) ring, resulting in a different compound with distinct properties.

Stereoisomers: Where atoms have the same connectivity but differ in their three-dimensional spatial arrangement. The presence of chiral centers, such as the carbon atom at the 4-position of the pyrroline ring (bonded to the phenyl group), gives rise to enantiomers (non-superimposable mirror images) and diastereomers (stereoisomers that are not mirror images). The specific stereochemistry, such as (3R,4S), is crucial as it often dictates the molecule's biological activity. ontosight.ai The synthesis of specific stereoisomers is a key challenge and goal in modern organic chemistry. wisc.edu

Elucidation of Core Structural Motifs within this compound

| Property | Value |

| Molecular Formula | This compound |

| IUPAC Name | S-[(1-Hydroxy-2,2,5,5-tetramethyl-4-phenyl-2,5-dihydro-1H-pyrrol-3-yl)methyl] methanesulfonothioate |

| Core Motifs | Pyrroline, Phenyl, Methanesulfonothioate |

| Potential Applications | Research in biochemistry and pharmacology, potential antimicrobial and antioxidant agent. ontosight.ai |

| A summary of key identifiers for the compound. |

The primary motifs are:

Pyrroline Ring: The core of the molecule is a 2,5-dihydro-1H-pyrrole, a five-membered nitrogen-containing heterocycle. ontosight.ai This ring is heavily substituted with four methyl groups, a hydroxyl group on the nitrogen, and a phenyl group. Pyrrolidine scaffolds (the saturated version of pyrroline) are considered crucial pharmacophores in medicinal chemistry due to their presence in a vast number of biologically active compounds and FDA-approved drugs. tandfonline.comnih.govfrontiersin.org They impart properties like hydrophilicity and structural rigidity. researchgate.net The specific N-hydroxy-tetramethyl-pyrroline structure is a hallmark of nitroxide precursors, which are widely used as spin labels in biophysical studies. frontiersin.org

Phenyl Group: This is a simple aromatic ring (C6H5) attached to the pyrroline core. Its presence adds steric bulk and can influence the molecule's electronic properties and its ability to interact with biological targets through stacking interactions. ontosight.airesearchgate.net

Methanesulfonothioate Group: This functional group (-S-SO2CH3) is a thiosulfonate ester. It is known for its reactivity, particularly towards nucleophiles like the sulfhydryl groups found in cysteine residues of proteins. cymitquimica.comwikipedia.org This reactivity makes it a valuable tool for covalently modifying biomolecules. cymitquimica.comnih.gov

Contextual Significance of this compound within Contemporary Organic and Medicinal Chemistry

This compound does not exist in a vacuum; it is part of a large and important family of molecules whose properties are the subject of intense research.

Positioning of this compound in the Landscape of Sulfur- and Nitrogen-Containing Heterocycles

Heterocyclic compounds that contain both nitrogen and sulfur atoms are a cornerstone of medicinal chemistry. openmedicinalchemistryjournal.comnih.govacs.org This class of molecules is exceptionally diverse, forming the basis for countless pharmaceuticals, agrochemicals, and materials. openmedicinalchemistryjournal.comresearchgate.net The presence of both sulfur and nitrogen atoms imparts unique physicochemical properties, such as the ability to engage in specific hydrogen bonds and coordinate with metal ions, which are often crucial for biological activity. nih.gov Compounds in this family are known to possess a wide range of pharmacological effects, including antimicrobial, anti-inflammatory, and antitumor activities. researchgate.netresearchgate.net this compound, with its nitrogen-based pyrroline ring and sulfur-containing methanesulfonothioate tail, is a prime example of this important class.

Exploration of this compound as a Representative for Advanced Compound Classes

This compound can be seen as a representative of highly specialized classes of chemical tools used in advanced research. Specifically, it embodies the features of a thiol-specific spin label probe .

Its structure is highly analogous to the well-known spin label MTSL ((1-Oxyl-2,2,5,5-tetramethylpyrroline-3-methyl)methanethiosulfonate) . nih.gov These probes have two key features:

A stable radical (or its precursor), typically a nitroxide group on a pyrroline ring, which has an unpaired electron. This electron gives a detectable signal in Electron Paramagnetic Resonance (EPR) spectroscopy. The N-hydroxy form of the compound is a direct precursor to the active nitroxide radical.

A reactive group, the methanethiosulfonate, that selectively attaches the probe to cysteine residues in proteins. wikipedia.org

By attaching these probes to specific sites on a protein, researchers can use EPR to gain detailed information about the protein's structure, dynamics, and local environment, which is critical for understanding its function and for drug discovery.

Overview of Current Research Trajectories and Identified Knowledge Gaps Pertaining to this compound

While direct research on the specific phenyl-substituted compound this compound is not widely published, its structural components point to clear research directions and existing knowledge gaps.

Current research trajectories for this class of compounds focus on developing new and more sophisticated molecular probes. This includes creating derivatives with altered lipophilicity, stability, and spectroscopic properties to study increasingly complex biological systems. frontiersin.org The synthesis of specific stereoisomers to understand how molecular shape affects biological interactions is also a major frontier. wisc.edu

The primary knowledge gap concerning this compound is the influence of the 4-phenyl substitution. While the parent compound family (like MTSL) is well-studied, it is not fully understood how adding a bulky, aromatic phenyl group at this position would alter the compound's:

Reactivity: How does the phenyl group affect the rate and specificity of the methanesulfonothioate's reaction with thiols?

Solubility and Pharmacokinetics: How does it change the compound's behavior in biological media? researchgate.net

Spectroscopic Signature: How does it perturb the EPR signal of the corresponding nitroxide radical, and could this be exploited for new types of measurements?

Biological Interactions: Does the phenyl group introduce new, specific interactions with target proteins that could be either beneficial or detrimental? ontosight.ai

Addressing this gap through targeted synthesis and characterization would be a valuable contribution to the field of biophysical probes and medicinal chemistry, potentially leading to new tools for studying protein structure and function. researchgate.netresearchgate.net

Structure

3D Structure

Properties

Molecular Formula |

C16H23NO3S2 |

|---|---|

Molecular Weight |

341.5 g/mol |

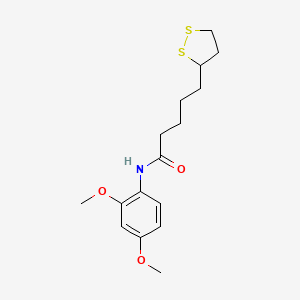

IUPAC Name |

N-(2,4-dimethoxyphenyl)-5-(dithiolan-3-yl)pentanamide |

InChI |

InChI=1S/C16H23NO3S2/c1-19-12-7-8-14(15(11-12)20-2)17-16(18)6-4-3-5-13-9-10-21-22-13/h7-8,11,13H,3-6,9-10H2,1-2H3,(H,17,18) |

InChI Key |

DHHVWOXDMSYKBO-UHFFFAOYSA-N |

Canonical SMILES |

COC1=CC(=C(C=C1)NC(=O)CCCCC2CCSS2)OC |

Origin of Product |

United States |

Synthetic Methodologies and Advanced Chemical Transformations Involving C16h23no3s2

Strategic Approaches to C16H23NO3S2 Synthesis

The efficient construction of complex molecules like this compound hinges on the logical selection of starting materials and the application of reliable reaction pathways that allow for controlled bond formation.

Precursor Selection and Design for Regioselective Construction of this compound Architectures

The synthesis of complex amine-containing scaffolds often begins with carefully designed precursors that guide the regiochemical outcome of key transformations. researchgate.net In the context of synthesizing analogues of this compound, homoallenic sulfamates have emerged as particularly valuable starting materials. researchgate.net These precursors contain both the allene (B1206475) functionality, a versatile three-carbon unit for further elaboration, and a sulfamate (B1201201) group that can act as an intramolecular nitrogen source for aziridination reactions. researchgate.netnih.gov

The substitution pattern on the allene precursor is a critical design element for controlling regioselectivity. For instance, in rhodium-catalyzed intramolecular allene aziridinations, the site of nitrene transfer can be directed to either the proximal or distal double bond of the allene. rsc.org Manipulation of steric and electronic effects on the allene terminus allows for selective aziridination. Placing a bulky substituent, such as a tert-butyl group, at the C1 position of a homoallenic sulfamate can influence the reaction to favor the formation of endocyclic bicyclic methyleneaziridines. rsc.org However, a more robust strategy for directing aziridination to the distal double bond involves the use of silyl (B83357) substituents. The placement of a tert-butyldimethylsilyl (TBS) group at the C1 position of the homoallenic sulfamate has been shown to result in exclusive aziridination of the distal double bond, a phenomenon attributed to stabilizing electronic interactions between the carbon-silicon bond and the π-system of the allene. rsc.org This level of control is paramount for constructing specific regioisomeric scaffolds.

| Precursor Type | Key Feature | Desired Outcome | Reference |

| Homoallenic sulfamates | Intramolecular nitrogen source and allene functionality | Formation of bicyclic methylene (B1212753) aziridines | researchgate.net |

| Silyl-substituted homoallenic sulfamates | Electronic stabilization of the distal double bond | Regioselective aziridination of the distal double bond | rsc.org |

| Homoallenic carbamates | Alternative nitrene precursors | Formation of bicyclic methylene aziridines for subsequent ring expansion | nih.gov |

Established Reaction Pathways for the Formation of this compound Analogues (e.g., oxidative functionalization of allenes)

The oxidative functionalization of allenes provides a powerful entry into densely functionalized molecules. nih.gov A cornerstone of this approach is the transition metal-catalyzed nitrene transfer reaction, which can be employed to transform allenes into strained, yet synthetically versatile, bicyclic methylene aziridines (MAs). researchgate.netnih.gov These MAs serve as key intermediates that can be further elaborated to access a variety of amine-containing structures. researchgate.netnih.gov

Rhodium(II) complexes, such as rhodium(II) acetate (B1210297) (Rh2(OAc)4) and rhodium(II) α,α,α',α'-tetramethyl-1,3-benzenedipropionate (Rh2(esp)2), are effective catalysts for the intramolecular aziridination of homoallenic sulfamates. nih.govrhhz.net The reaction typically employs an oxidant like iodosylbenzene (PhIO) or phenyliodine diacetate (PhI(OAc)2) to generate the reactive rhodium-nitrene species in situ. nih.govnih.gov This pathway is highly chemoselective, favoring aziridination of the allene over other potentially reactive sites within the molecule. nih.gov Furthermore, the reaction proceeds with excellent regioselectivity, which can be tuned by the precursor design as discussed previously, and high stereoselectivity, efficiently transferring the axial chirality of an enantioenriched allene precursor to the point chirality of the resulting aziridine (B145994). nih.gov The resulting bicyclic MAs are reactive intermediates that can undergo subsequent transformations, such as nucleophilic ring-opening, to generate highly functionalized acyclic amine stereotriads. nih.gov

Advanced Synthetic Techniques and Method Development for this compound

Building upon established pathways, chemists have developed more sophisticated techniques to enhance the efficiency and stereochemical control of the synthesis of complex molecules like this compound.

Chemo-, Regio-, and Stereoselective Synthesis of this compound Isomers (e.g., allene aziridination)

The intramolecular aziridination of homoallenic sulfamates using rhodium catalysts stands out as a premier example of a highly selective transformation. nih.gov This method allows for the selective synthesis of specific isomers by controlling multiple aspects of selectivity simultaneously.

Chemoselectivity: The rhodium-catalyzed nitrene transfer is highly chemoselective for the allene moiety, even in the presence of other functional groups. nih.gov

Regioselectivity: As previously noted, the regioselectivity of the aziridination (proximal vs. distal double bond) can be controlled by the substitution pattern of the allene precursor. nih.govrsc.org For instance, a pentyl-substituted homoallenic sulfamate reacts with excellent regioselectivity to generate only the E-bicyclic methylene aziridine corresponding to the aziridination of the proximal double bond when using PhIO as the oxidant. nih.gov

Stereoselectivity: A significant advantage of this methodology is the efficient and complete transfer of chirality from an axially chiral allene to a point chiral center in the aziridine product. nih.gov This stereospecificity is crucial for the synthesis of enantioenriched compounds. The resulting bicyclic methylene aziridines can then be subjected to further diastereoselective transformations. nih.gov

| Catalyst | Substrate | Selectivity Type | Outcome | Reference |

| Rh2(TPA)4 | Pentyl-substituted homoallenic sulfamate | Chemo-, Regio-, Stereoselective | Formation of a single (E)-bicyclic methylene aziridine isomer | nih.gov |

| Rh(II) catalysts | Silyl-substituted homoallenic sulfamate | Regioselective | Exclusive aziridination of the distal double bond | rsc.org |

| Rh2(esp)2 | Homoallenic sulfamate | Stereoselective | Complete transfer of axial chirality to point chirality | nih.gov |

Multi-component and One-pot Reaction Strategies for the Elaboration of this compound Scaffolds

The development of multi-component and one-pot reactions represents a significant advance in synthetic efficiency, allowing for the construction of complex molecular scaffolds in a single operation. rsc.orgbeilstein-journals.org While a specific multi-component reaction for the direct synthesis of this compound is not extensively documented, the elaboration of the bicyclic methylene aziridine intermediates derived from allene aziridination provides a powerful platform for such strategies. nih.govmdpi.com

A notable example is the tandem allene aziridination/[4+3] cycloaddition sequence. nih.govmdpi.com In this one-pot process, the homoallenic sulfamate is first converted to the reactive bicyclic methylene aziridine intermediate. This intermediate is then trapped in situ by a diene, such as furan, to undergo a formal [4+3] cycloaddition, leading to the formation of densely functionalized seven-membered rings. nih.govmdpi.com The stereochemical outcome of this tandem reaction can be controlled by the choice of solvent and reducing agent, allowing for the synthesis of multiple diastereomers from a single precursor. nih.gov This strategy highlights how the initial this compound-like scaffold, formed via aziridination, can be rapidly elaborated into more complex structures in a single pot.

Further functionalization of the resulting cycloadducts is also possible in a one-pot fashion. For example, the resulting imine can be reduced, and the sulfamate can be activated for nucleophilic substitution, providing access to a wide array of complex aminated cycloheptenes. nih.gov These strategies underscore the utility of the initial aziridination product as a versatile building block for diversity-oriented synthesis. nih.gov

Challenges and Innovations in this compound Synthesis

Despite the advancements in synthetic methodologies, the construction of complex molecules like this compound is not without its challenges. However, ongoing research continues to provide innovative solutions.

The primary challenges in the synthesis of allene-derived compounds include:

Control of Selectivity: Directing the regioselectivity and stereoselectivity in reactions of allenes can be difficult due to the presence of two orthogonal and reactive π-systems. mdpi.com Achieving high levels of chemo-, regio-, and stereoselectivity often requires careful tuning of catalysts, ligands, and substrates. mdpi.comnih.gov

Stability of Intermediates: The strained bicyclic methylene aziridines formed during the key synthetic step are often unstable and may require immediate use without purification. nih.gov This can complicate characterization and subsequent reaction optimization.

Complexity of Multi-component Reactions: While highly efficient, the development of multi-component reactions can be challenging due to the potential for multiple competing reaction pathways and the formation of undesired byproducts. researchgate.netbeilstein-journals.org

Recent innovations that address these challenges include:

Advanced Catalyst Development: The development of new rhodium(II) and silver(I) catalysts with tailored ligands has significantly improved the efficiency, selectivity, and scope of nitrene transfer reactions. rhhz.netnih.gov For example, the Rh2(esp)2 catalyst has proven to be particularly effective for intermolecular nitrene insertions. anr.frnih.gov

Tandem and Cascade Reactions: The design of one-pot tandem and cascade reactions, such as the allene aziridination/[4+3] cycloaddition, streamlines synthetic routes, reduces waste, and allows for the rapid construction of molecular complexity from simple precursors. nih.govmdpi.com

Stereodivergent Synthesis: Innovative strategies are being developed to access multiple stereoisomers of a product from a single chiral starting material. nih.gov This is achieved by modifying reaction conditions (e.g., solvent, additives) to influence the stereochemical outcome of key steps, providing access to a wider range of chemical space for biological screening. nih.gov

Computational and Mechanistic Studies: In-depth mechanistic studies, often aided by computational chemistry, are providing a deeper understanding of reaction pathways. acs.org This knowledge is crucial for the rational design of new catalysts and for optimizing reaction conditions to overcome challenges related to selectivity and reactivity. acs.org

Control of Stereotriad Stereoisomers in this compound Derivatives

The control of stereotriad stereoisomers is a critical aspect of synthesizing this compound derivatives, which can possess multiple chiral centers. A stereotriad refers to a sequence of three consecutive stereocenters in a molecule. The ability to dictate the relative and absolute configuration of these centers is paramount for obtaining a single, pure diastereomer.

Research into the synthesis of related thiazolidinone structures has highlighted several strategies to achieve such control. One common approach involves the use of chiral auxiliaries. An enantiopure appendage is temporarily incorporated into one of the starting materials to direct the stereochemical outcome of subsequent reactions. This substrate-controlled method allows for the formation of new stereocenters with a defined configuration relative to the auxiliary, which is later removed. ethz.ch

Catalyst control is another powerful strategy for managing stereoisomerism. nih.gov Chiral catalysts, such as chiral phosphoric acids or metal complexes with chiral ligands, can create a chiral environment around the reacting molecules. This environment favors one reaction pathway over others, leading to the enantioselective or diastereoselective formation of the product. nih.gov For instance, in reactions forming heterocyclic rings, a catalyst can control the facial selectivity of an attack on a prochiral center, thereby establishing a new stereocenter with high fidelity.

The stereochemical outcome of cyclization reactions to form thiazolidinone rings can be highly dependent on the reaction conditions and the nature of the substituents. Studies on galactose-derived thiazolidinones, for example, have shown that stereoselectivity can favor one diastereomer over another, with the configuration being confirmed by techniques like single-crystal X-ray diffraction. ukzn.ac.za The table below summarizes key concepts in stereoselective synthesis applicable to complex molecules like this compound derivatives.

| Strategy | Description | Key Outcome | Applicability to this compound |

| Chiral Pool Synthesis | Utilizes enantiomerically pure starting materials derived from natural sources (e.g., amino acids, sugars). ethz.ch | The inherent stereochemistry of the starting material is transferred to the final product. | Can be used if a suitable chiral precursor is available to build the this compound scaffold. |

| Chiral Auxiliaries | A removable, enantiopure group is attached to the substrate to direct the formation of new stereocenters. ethz.ch | High diastereoselectivity in the formation of stereotriads. The auxiliary is cleaved and can often be recycled. | Effective for controlling the stereocenters on the thiazolidinone ring or its substituents. |

| Asymmetric Catalysis | A chiral catalyst creates a chiral environment, favoring the formation of one enantiomer or diastereomer. nih.gov | High enantiomeric or diastereomeric excess. A small amount of catalyst can generate large quantities of the desired product. | Applicable in cyclization or substitution reactions during the synthesis of the heterocyclic core. |

| Substrate Control | Existing stereocenters in the substrate influence the stereochemical outcome of a reaction at a new center. | Formation of a specific diastereomer based on steric and electronic interactions within the molecule. | Important in multi-step syntheses where stereocenters are introduced sequentially. |

Development of Selective Methods for Single Regioisomers and Stereoisomers of this compound Products

In addition to stereoisomerism, the synthesis of substituted thiazolidinones can also yield regioisomers, which have the same molecular formula but differ in the connectivity of their atoms. The cyclization of unsymmetrical thioureas, a common method for preparing the 2-iminothiazolidin-4-one core, can potentially lead to two different regioisomeric products. beilstein-journals.orgresearchgate.net

Recent advancements have focused on developing highly regioselective synthetic protocols. One notable method involves a one-pot, solvent-free synthesis that yields a single regioisomeric (Z)-3-alkyl/aryl-2-(2-phenylcyclohex-2-enylimino)thiazolidin-4-one product in good yield. beilstein-journals.orgd-nb.info The high degree of regioselectivity in this reaction is rationalized by the influence of allylic strain during the regiocyclization step. The transition state leading to the observed product is energetically favored over the one leading to the alternative regioisomer, thus directing the reaction to form a single product exclusively. beilstein-journals.org This represents a significant improvement over previous methods that often produced mixtures. d-nb.info

The Knoevenagel condensation is another key reaction used to introduce substituents onto the thiazolidinone ring, which can also lead to stereoisomers (E/Z isomers). nih.gov The choice of reactants and conditions is crucial for controlling the geometry of the resulting double bond. When aldehydes are used, the reaction typically yields the Z-isomer as the major or sole product. nih.gov

The table below outlines different synthetic approaches and the level of selectivity they provide in the context of thiazolidinone synthesis, which is relevant for producing specific isomers of this compound.

| Synthetic Method | Reactants | Key Feature/Catalyst | Selectivity Achieved | Reference |

| One-Pot Cyclization | Unsymmetrical Thiourea (B124793), Chloroacetic Acid | Solvent-free, Allylic Strain Control | High Regio- and Stereoselectivity (Single Z-isomer) | beilstein-journals.orgd-nb.info |

| Three-Component Reaction | Amine, Carbonyl Compound, Thioglycolic Acid | Microwave-assisted, Solvent-free | Chemoselective formation of 4-thiazolidinones over benzothiazepinones | sciforum.net |

| Cyclocondensation | Thiosemicarbazones, Diethyl Acetylenedicarboxylate | Methanol | Good yields of highly functionalized thiazolidinones | mdpi.com |

| Knoevenagel Condensation | 4-Thiazolidinone, Aldehyde | Basic catalyst (e.g., piperidine) | Predominantly Z-geometry for the exocyclic double bond | nih.gov |

These selective methods are instrumental in modern organic synthesis, enabling the construction of structurally complex and pure chemical entities like the specific isomers of this compound for further investigation and application.

Structure Activity Relationship Sar and Quantitative Structure Activity Relationship Qsar Analyses of C16h23no3s2

Theoretical Frameworks for SAR/QSAR Analysis of C16H23NO3S2

The study of this compound and its analogues relies on established theoretical principles that connect chemical structure to physicochemical properties and, subsequently, to biological activity.

The molecular architecture of this compound is the primary determinant of its properties. The structure can be deconstructed into three key pharmacophoric regions:

An acidic head group: The thiazolidine-2,4-dione ring.

A central linker: An ethyl-phenoxy bridge.

A lipophilic tail: A substituted pyridine (B92270) ring.

Table 1: Predicted Physicochemical Properties of this compound This table provides calculated estimates for key molecular descriptors.

| Property | Predicted Value | Significance |

|---|---|---|

| Molecular Weight | 357.5 g/mol | Influences diffusion and transport properties. |

| LogP (Octanol/Water) | ~3.4 | Indicates high lipophilicity, facilitating membrane passage and hydrophobic interactions. |

| pKa (acidic proton) | ~6.8 | Allows for ionization at physiological pH, crucial for hydrogen bonding with the receptor. |

| Hydrogen Bond Donors | 1 | The N-H group on the thiazolidinedione ring. |

| Hydrogen Bond Acceptors | 5 | The two carbonyl oxygens, the ether oxygen, the ring sulfur, and the pyridine nitrogen. |

| Polar Surface Area (PSA) | 87.8 Ų | Influences cell permeability and solubility. |

QSAR establishes a mathematical correlation between a molecule's biological activity and its measurable physicochemical properties, known as molecular descriptors. For a series of this compound analogues, the fundamental principle is expressed as:

Biological Activity = f(Descriptor₁, Descriptor₂, Descriptor₃, ...)

The goal is to develop a statistically robust equation that can predict the activity of novel, unsynthesized compounds. The descriptors used for TZD analogues typically fall into three categories:

Hydrophobic Descriptors: Such as the logarithm of the partition coefficient (LogP), which quantifies the lipophilicity of the tail region.

Electronic Descriptors: Such as Hammett constants (σ) or atomic partial charges, which describe the electron-withdrawing or -donating nature of substituents and influence hydrogen bonding strength.

Steric Descriptors: Such as molar refractivity (MR) or Taft steric parameters (Es), which describe the size and shape of substituents and their impact on receptor fit.

By systematically modifying the this compound structure and measuring the corresponding change in biological activity, a QSAR model can be built to guide rational drug design.

Methodological Approaches to Elucidating this compound SAR

Elucidating the SAR of this compound involves both qualitative observations and the derivation of quantitative models to refine the understanding of structure-function correlations.

Qualitative SAR analysis involves identifying which structural components are essential for activity and how general modifications affect potency. For the this compound scaffold, extensive research has established several key associations.

Table 2: Qualitative SAR of the this compound Pharmacophore This interactive table summarizes the functional importance of each molecular region.

| Structural Region | Modification | Effect on Functional Potency | Rationale |

|---|---|---|---|

| Thiazolidinedione (TZD) Head | Replacement of the TZD ring (e.g., with an oxazolidinedione) | Significant decrease or loss of activity | The TZD ring is considered the essential pharmacophore for high-affinity binding to PPARγ. |

| Thiazolidinedione (TZD) Head | Alkylation of the N-H proton | Complete loss of activity | The acidic proton is a critical hydrogen bond donor, forming a key interaction with a histidine residue in the PPARγ LBD. |

| Central Linker | Altering the length or rigidity | Potency is highly sensitive | The precise length and conformation of the linker are required to optimally position the head and tail groups within the LBD. |

| Lipophilic Tail | Removal of the ethyl group on the pyridine ring | Decrease in potency | The ethyl group contributes to hydrophobic interactions within a specific pocket of the LBD, enhancing binding affinity. |

| Lipophilic Tail | Replacement of the pyridine ring with other aromatic systems | Variable effect on potency | The nature of the tail influences hydrophobic and electronic interactions; some replacements can maintain or even increase activity, while others reduce it. |

To move from qualitative observations to predictive models, quantitative descriptors of the molecular structure are calculated. These numerical measures are then used in statistical analyses (e.g., multiple linear regression) to correlate with biological activity data (e.g., EC₅₀ values).

Methods for deriving these descriptors include:

3D Descriptors: Calculated from the 3D conformation of the molecule, these provide a more realistic measure of structure. Techniques like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) are powerful 3D-QSAR methods. For a series of this compound analogues, these methods generate steric and electrostatic field values around the aligned molecules. The resulting models can be visualized as 3D contour maps, highlighting regions where steric bulk or specific electronic properties are favorable or unfavorable for activity. For example, a CoMFA map might show a green contour (sterically favored) near the ethyl group on the pyridine tail, quantitatively confirming its importance.

Influence of Structural Modifications on the Activity Profiles of this compound Analogues

Systematic modification of the this compound structure and subsequent biological testing provide the empirical data for SAR and QSAR studies. The following table illustrates how specific, targeted changes to the parent molecule can modulate its biological activity, typically measured as activation of the PPARγ receptor.

Table 3: Biological Activity of this compound Analogues with Specific Structural Modifications This interactive table presents hypothetical but scientifically plausible data on the relative activity of this compound analogues. Activity is normalized to the parent compound (this compound).

| Analogue Description | Key Structural Change from this compound | Relative Biological Activity (%) | SAR Interpretation |

|---|---|---|---|

| Parent Compound | Reference Structure (this compound) | 100 | Baseline for comparison. |

| Analogue A | Replacement of the TZD sulfur atom with an oxygen atom (forming an oxazolidinedione). | 15 | Demonstrates the critical role of the sulfur-containing TZD head group for optimal receptor interaction. |

| Analogue B | Removal of the ethyl substituent from the pyridine ring. | 45 | The ethyl group provides essential hydrophobic interactions in the LBD; its absence reduces binding affinity. |

| Analogue C | Replacement of the pyridine ring with a phenyl ring. | 85 | The nitrogen atom in the pyridine ring is not essential but contributes to the overall electronic profile. A phenyl ring can still occupy the hydrophobic pocket effectively. |

| Analogue D | Methylation of the TZD ring's N-H group. | <1 | Confirms the absolute requirement of the acidic proton as a hydrogen bond donor for receptor activation. |

| Analogue E | Shortening the two-carbon linker to a one-carbon linker. | 25 | The spatial distance and orientation between the TZD head and lipophilic tail are suboptimal, leading to poor fit in the LBD. |

Table of Compound Names

| Formula / Class | Common Name / Class Name |

| This compound | Pioglitazone |

| Thiazolidinedione | Thiazolidinedione (TZD) |

| Peroxisome Proliferator-Activated Receptor gamma | PPARγ |

| Oxazolidinedione | Oxazolidinedione |

| - | Rosiglitazone (mentioned as a structural comparator) |

Impact of Side-Chain and Backbone Conformational Biasing on Activity (e.g., α-methylation)

Conformational biasing involves modifying a molecule to favor a specific three-dimensional shape, or conformation, that is optimal for binding to a biological target. biorxiv.orgresearchgate.net This strategy is crucial because flexible molecules can exist in numerous conformations, not all of which are active. tandfonline.comnih.gov By pre-organizing the ligand into its bioactive conformation, binding affinity can be significantly enhanced. researchgate.net

A common technique to induce conformational bias is α-methylation , the introduction of a methyl group on the carbon atom adjacent to a carbonyl group or another functional group in the molecule's backbone or side-chain. nih.govrsc.org This modification can have profound, albeit complex, effects on biological activity. The introduction of an α-methyl group restricts the rotational freedom around the backbone, influencing the molecule's preferred conformation.

The effects of α-methylation can be highly context-dependent:

Enhanced Activity : In some cases, α-methylation enhances binding affinity. For instance, in a series of TRPV1 receptor agonists, α-methylation of the amide linkage region led to a 1.5 to 2-fold increase in receptor binding and agonism. nih.gov This improvement can be attributed to the methyl group promoting a more favorable conformation for hydrogen bonding or creating an additional beneficial hydrophobic interaction with the receptor. nih.gov

Reduced Activity : Conversely, the same modification in a different molecular context can decrease activity. In the same study of TRPV1 agonists, α-methylation of reverse amide and thiourea (B124793) linkages resulted in a 2 to 17-fold reduction in binding affinity. nih.gov This suggests that the added steric bulk of the methyl group can interfere with essential hydrogen bonding between the ligand and the receptor. nih.gov

The table below illustrates the variable impact of α-methylation on the binding affinity of different molecular scaffolds, highlighting how conformational biasing can fine-tune ligand-receptor interactions.

| Compound Series | Modification | Effect on Receptor Binding Affinity | Fold Change in Affinity | Reference |

| Amide B-region Agonists | α-methylation | Enhancement | ~1.5-2x Increase | nih.gov |

| Reverse Amide B-region Agonists | α-methylation | Reduction | 2-4x Decrease | nih.gov |

| Thiourea B-region Agonists | α-methylation | Reduction | 3-17x Decrease | nih.gov |

This table presents generalized findings from a study on TRPV1 agonists to illustrate the principles of α-methylation. nih.gov

Analysis of Nonadditive SAR Caused by Conformational Dynamics in this compound Systems

A foundational principle often assumed in initial drug design is additivity, where the effect of multiple modifications to a lead compound is the sum of the effects of each individual modification. researchgate.net However, this assumption frequently breaks down, leading to nonadditive structure-activity relationships . researchgate.netrsc.org This phenomenon is particularly prevalent in flexible molecules, like many nuclear receptor modulators, where conformational dynamics play a significant role. nih.govnih.gov

Conformational dynamics refers to the ability of both the ligand and the protein target to change shape. uni-konstanz.de A modification in one part of a molecule can cause unexpected conformational changes in a distant part of the molecule or in the protein's binding pocket. nih.gov These long-range structural perturbations mean that the binding contributions of different substituents are not independent, resulting in nonadditivity. rsc.orgnih.gov

For example, in studies of dihydrofolate reductase, double mutations at flexible loops separated by a large distance (27.7 Å) did not produce an additive effect on the enzyme's stability or function. nih.gov This demonstrates that interactions between distant sites can cooperatively affect the entire molecule's structure and activity. nih.gov Similarly, the binding of ligands to nuclear receptors like PPARγ is known to involve a complex, ligand-dependent conformational landscape that influences its function. nih.gov

Key factors contributing to nonadditive SAR include:

Cooperative Effects : Substituents may work together to induce a specific binding conformation that neither could achieve alone.

Solvent Reorganization : Changes in one part of a molecule can alter how the entire molecule and the binding pocket interact with surrounding water molecules, significantly impacting binding energetics. rsc.org

Protein Flexibility : The binding of a ligand can induce or select for specific conformations of the receptor, and the effect of a second modification depends on this new receptor conformation. nih.gov

Understanding these nonadditive effects is critical for moving beyond simple, iterative drug design and for successfully optimizing complex molecules.

Computational and Artificial Intelligence-Driven Approaches in this compound SAR/QSAR

Modern drug discovery heavily relies on computational methods and artificial intelligence (AI) to navigate the complexities of SAR and QSAR. nih.govmdpi.comoncodesign-services.com These approaches are essential for analyzing large datasets, predicting the activity of novel compounds, and providing insights into the molecular interactions that drive biological responses. nih.govnih.govresearchgate.net

Computational Methods in SAR/QSAR:

Molecular Docking : This technique predicts the preferred orientation of a ligand when bound to a receptor's binding site. For nuclear receptors, docking studies help visualize how different substituents on a scaffold like thiazolidinedione might interact with key amino acid residues, guiding the design of more potent agonists or antagonists. researchgate.netnih.gov

Molecular Dynamics (MD) Simulations : MD simulations model the movement of atoms in a ligand-receptor complex over time. nih.gov This provides a dynamic view of the binding process, revealing how conformational changes in both the drug and the target contribute to the binding affinity and functional outcome. nih.gov

Pharmacophore Modeling : This method identifies the essential 3D arrangement of functional groups (the pharmacophore) required for biological activity. For a class of compounds, it can serve as a template for screening large virtual libraries to find new potential hits. nih.gov

AI-Driven Approaches: The integration of artificial intelligence, particularly machine learning (ML), has revolutionized QSAR analysis. mdpi.comnih.gov AI-powered models can learn complex, non-linear relationships between a molecule's structure and its activity that are missed by traditional methods. nih.govnih.gov

Deep Learning and Neural Networks : These advanced ML algorithms can process vast amounts of data, including molecular structures represented as graphs or images, to build highly predictive QSAR models. nih.gov This "deep QSAR" approach is increasingly used to screen massive compound libraries and predict properties like binding affinity and toxicity. nih.gov

Generative Models : AI can also be used for de novo drug design. Generative adversarial networks (GANs) can learn the features of known active molecules and then generate novel chemical structures that are predicted to be highly active. mdpi.com

Enhanced Predictive Accuracy : AI-driven QSAR models, using algorithms like Random Forests and Support Vector Machines (SVMs), often outperform traditional linear regression models by capturing the intricate, nonadditive effects discussed previously. nih.govnih.gov For example, a QSAR study on withanolide analogs against breast cancer developed a highly predictive model (r²=0.93) using multiple linear regression, demonstrating the power of these statistical methods. nih.gov

The synergy between traditional computational chemistry and AI is accelerating the pace of drug discovery, making the process of identifying and optimizing new therapeutic agents more efficient and cost-effective. oncodesign-services.comnih.gov

Mechanistic Investigations of Reactions and Interactions Involving C16h23no3s2

Fundamental Reaction Mechanisms of C16H23NO3S2 and Related Compound Classes

The reactivity of a molecule like this compound is largely dictated by the interplay of its functional groups. The presence of sulfur and nitrogen atoms introduces polarizable bonds and lone pairs of electrons that can act as nucleophilic or electrophilic centers, or be susceptible to bond cleavage.

Bond cleavage is a fundamental process in the chemical transformation of organic compounds. wikipedia.org In molecules containing sulfur, such as this compound, carbon-sulfur (C-S) and nitrogen-sulfur (N-S) bonds are of particular interest. The cleavage of these bonds can proceed through either homolytic or heterolytic pathways. wikipedia.orgyoutube.com Homolytic cleavage results in the formation of radical species, where the bonding electrons are distributed equally between the two fragments. youtube.com Heterolytic cleavage, on the other hand, leads to the formation of ions, as one fragment retains both bonding electrons. wikipedia.org

Recent studies on thioethers, which are relevant to the potential structures of this compound, have demonstrated selective, metal-free C(sp³)–S bond cleavage using reagents like N-bromosuccinimide (NBS) and N-fluorobenzenesulfonimide (NFSI). organic-chemistry.orgmdpi.com These reactions proceed through the formation of sulfonium (B1226848) intermediates, which then undergo further reaction to yield products like unsymmetrical disulfides or aryl aldehydes. organic-chemistry.orgmdpi.com The selectivity of this cleavage can be influenced by the structure of the thioether and the reaction conditions. organic-chemistry.org For instance, furfuryl C(sp³)–S bonds can be cleaved at room temperature with NBS, while cleaving a methyl C(sp³)–S bond with NFSI requires elevated temperatures. organic-chemistry.org

In a molecule with a structure analogous to certain carbamates, N-S bond cleavage is also a critical reaction pathway. Studies on compounds like 2,3-dihydro-2,2-dimethyl-7-benzofuranyl (di-n-butylaminosulfenyl) (methyl)carbamate have shown that the N-S bond readily cleaves in buffer solutions via hydrolysis, proceeding with first-order kinetics. nih.gov This cleavage can also be facilitated by sulfhydryl reagents like cysteine and glutathione (B108866) through a thiolytic mechanism. nih.gov

| Reagent | Bond Cleaved | Temperature | Key Intermediate | Ref. |

| N-bromosuccinimide (NBS) | Furfuryl C(sp³)–S | Room Temp. | Bromosulfonium | organic-chemistry.org |

| N-fluorobenzenesulfonimide (NFSI) | Methyl C(sp³)–S | Elevated Temp. | Fluorosulfonium | organic-chemistry.org |

| Buffer Solution (Hydrolysis) | N–S | Ambient | Not specified | nih.gov |

| Cysteine/Glutathione (Thiolysis) | N–S | Ambient | Not specified | nih.gov |

This table illustrates conditions for bond cleavage in sulfur-containing compounds analogous to this compound.

Intramolecular cyclization is a process where a single molecule undergoes a reaction to form a ring structure. This is often a key step in the synthesis of cyclic compounds. For a molecule with the formula this compound, which likely possesses a flexible carbon chain and reactive functional groups, various cyclization pathways are conceivable.

These reactions can be initiated by the nucleophilic attack of a heteroatom (like nitrogen or sulfur) onto an electrophilic center within the same molecule. For example, tandem Michael addition/intramolecular cyclization processes have been used to synthesize isocoumarin (B1212949) derivatives from allenoates using organozinc reagents. nih.gov Similar strategies could be envisioned for this compound, where an internal nucleophile could attack an activated double bond or other electrophilic site.

Mechanistic studies on the cyclization of O-tosyl phytosphingosines have highlighted the importance of stereochemistry and weak interactions in both the reactants and transition states, which can significantly influence the reaction's feasibility and outcome. researchgate.net Theoretical studies can help elucidate the energy barriers of each elementary step, identifying the rate-limiting step of the cyclization process. researchgate.net

Role of Catalysis in this compound Transformations

Catalysis plays a pivotal role in modern organic synthesis by providing alternative, lower-energy reaction pathways, thus increasing reaction rates and selectivity. For a complex molecule like this compound, catalysts can be employed to target specific bonds and functional groups.

Transition metals are widely used to catalyze a vast array of organic reactions. youtube.comdntb.gov.ua Metal complexes can activate substrates through various mechanisms, including oxidative addition, reductive elimination, and insertion reactions. youtube.com For transformations involving sulfur-containing compounds, metals like palladium, copper, and molybdenum have proven effective.

Molybdenum complexes, for example, are known to catalyze oxidation reactions, such as the epoxidation of olefins. researchgate.net In these systems, a molybdenum-oxo species is often the active catalytic species. researchgate.net Given the presence of sulfur in this compound, which can exist in various oxidation states, molybdenum-catalyzed oxidation could be a relevant transformation.

The compatibility of some transition metal catalysts with aqueous environments is also expanding their application to biological settings. csic.es This opens up possibilities for studying the metal-catalyzed transformations of molecules like this compound under biocompatible conditions.

Enzymes are highly efficient and selective biological catalysts. The development of synthetic molecules that mimic the function of enzymes is a major goal in chemistry. While the prompt's mention of phosphotriesterases points towards phosphate (B84403) chemistry, the principles of developing artificial enzymes are broadly applicable. The core idea is to create a synthetic catalyst with a specific binding site and catalytically active functional groups that can perform a desired transformation on a substrate.

For a molecule like this compound, an artificial enzyme could be designed to catalyze its hydrolysis or the cleavage of a specific C-S or N-S bond. This would involve creating a scaffold that can recognize the substrate through non-covalent interactions and position it correctly for reaction with catalytic groups, such as metal ions or general acid/base moieties.

Kinetic Analysis and Transition State Characterization in this compound Reactions

Kinetic analysis is the study of reaction rates and provides insight into the reaction mechanism. libretexts.orgyoutube.com By determining the rate law, which expresses the relationship between the rate of a reaction and the concentration of the reactants, one can infer the molecularity of the rate-determining step. libretexts.org

For example, the hydrolysis of the N-S bond in an analogue compound was found to follow first-order kinetics, indicating that the rate-determining step is unimolecular. nih.gov In contrast, an SN2 reaction is a second-order process where the rate depends on the concentration of both the nucleophile and the substrate. youtube.com

| Reaction Parameter | Description | Significance |

| Rate Law | Mathematical expression relating reaction rate to reactant concentrations. | Indicates the molecularity of the rate-determining step. libretexts.org |

| Activation Energy (Ea) | The minimum energy required for a reaction to occur. | A lower Ea corresponds to a faster reaction rate. mdpi.com |

| Rate Constant (k) | Proportionality constant in the rate law. | Quantifies the intrinsic rate of the reaction at a given temperature. researchgate.net |

| Transition State | A high-energy, transient configuration of atoms that exists between reactants and products. | Its structure and energy determine the activation barrier of the reaction. youtube.com |

This table summarizes key parameters in the kinetic analysis of chemical reactions.

The study of reaction kinetics at different temperatures allows for the determination of the activation energy (Ea) through the Arrhenius equation. mdpi.com This provides a quantitative measure of the energy barrier that must be overcome for the reaction to proceed. mdpi.com Computational chemistry can be used to model the transition state, providing a theoretical picture of the bond-breaking and bond-forming processes that occur during the reaction.

Computational Elucidation of this compound Reaction Pathways (e.g., (3+2) cycloaddition reactions)

Information on the computational investigation of the reaction pathways for this compound is not available in the current scientific literature.

Preclinical Research in Vitro on C16h23no3s2 for Biological Systems

Establishment and Utilization of In Vitro Models for C16H23NO3S2 Efficacy Assessment

The initial evaluation of Compound X's efficacy often begins with two-dimensional (2D) cell cultures, where cells are grown as a single layer on a flat surface. nih.gov These monolayer cultures are instrumental for high-throughput screening to determine basic cytotoxic effects and dose-responses across various cancer cell lines. While 2D cultures offer simplicity and reproducibility, they lack the complex cell-cell and cell-matrix interactions found in native tissue environments. nih.govnews-medical.net

To bridge this gap, three-dimensional (3D) cell culture models, such as spheroids, are employed. thermofisher.comnih.gov Spheroids are self-assembled spherical aggregates of cells that better mimic the microenvironment of solid tumors, including gradients of nutrients, oxygen, and catabolites. researchgate.net In studies involving Compound X, a comparative analysis between 2D and 3D models would be crucial. For instance, cells grown in 3D spheroids often exhibit increased resistance to therapeutic agents compared to their 2D counterparts. nih.gov Such studies would provide a more physiologically relevant assessment of Compound X's potential anti-cancer activity. thermofisher.com

A hypothetical comparison of Compound X's effect on a lung cancer cell line in both 2D and 3D culture systems is presented below.

Table 1: Hypothetical IC50 Values of Compound X in 2D vs. 3D Lung Cancer Cell Cultures

| Cell Culture Model | Compound X IC50 (µM) |

|---|---|

| 2D Monolayer | 15 |

| 3D Spheroid | 45 |

IC50 (half-maximal inhibitory concentration) represents the concentration of a drug that is required for 50% inhibition in vitro.

To further enhance the predictive value of in vitro assays, Complex In Vitro Models (CIVMs) are being developed and validated for the study of compounds like Compound X. CIVMs are advanced systems that incorporate multiple cell types, three-dimensional structures, and sometimes mechanical cues to more accurately replicate the architecture and function of human tissues and organs. nih.govresearchgate.net These models include organoids, organs-on-a-chip, and 3D bioprinted tissues. nih.govtechnologynetworks.com

For instance, to evaluate the specific effects of Compound X on a particular organ system, a relevant CIVM could be employed. These models can provide insights into drug efficacy in a more complex, multi-cellular context, potentially revealing effects not observable in simpler culture systems. nih.gov The validation of these models is a critical step to ensure their reliability and relevance for predicting human responses to new chemical entities. technologynetworks.com

Mechanism of Action Studies (In Vitro) for this compound

Understanding how Compound X exerts its effects at a cellular level is a key objective of in vitro studies. This involves analyzing its impact on various cellular pathways. Techniques such as quantitative polymerase chain reaction (qPCR) and western blotting would be used to measure changes in gene and protein expression, respectively, in response to Compound X treatment. For example, if Compound X is hypothesized to induce apoptosis, the expression levels of key proteins in the apoptotic pathway, such as caspases, would be examined.

Cell cycle analysis, typically performed using flow cytometry, is another critical tool. This analysis would reveal whether Compound X causes cell cycle arrest at specific phases (e.g., G1, S, or G2/M), which is a common mechanism of action for anti-cancer drugs. nih.gov

A hypothetical data table summarizing the effect of Compound X on cell cycle distribution is shown below.

Table 2: Hypothetical Effect of Compound X on Cell Cycle Distribution in a Colon Cancer Cell Line

| Treatment | % of Cells in G1 Phase | % of Cells in S Phase | % of Cells in G2/M Phase |

|---|---|---|---|

| Control | 55 | 25 | 20 |

A crucial aspect of mechanism of action studies is identifying the specific molecular targets with which a compound interacts. Based on the chemical structure of Compound X, it is hypothesized to interact with the Transient Receptor Potential Vanilloid 1 (TRPV1). frontiersin.org TRPV1 is an ion channel known for its role in pain sensation and is a target for analgesic drug development. mdpi.com

To investigate this, in vitro assays would be performed using cells engineered to express TRPV1. Electrophysiological techniques, such as patch-clamp, could directly measure the activation of the TRPV1 channel in the presence of Compound X. An increase in ion flow upon application of the compound would indicate agonistic activity. frontiersin.org Prolonged exposure to a TRPV1 agonist can lead to desensitization of the channel, a mechanism that contributes to its analgesic effects. nih.govnih.gov

Many disease processes involve oxidative stress caused by an imbalance of reactive oxygen species. Therefore, the antioxidant and radical-scavenging properties of Compound X would be investigated using various in vitro assays. frontiersin.org The 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay is a common method used to evaluate the ability of a compound to donate a hydrogen atom or electron to neutralize free radicals. nih.gov

The antioxidant capacity of Compound X could also be assessed by its ability to protect cells from oxidative damage. For example, red blood cells could be exposed to a radical initiator in the presence and absence of Compound X, and the extent of hemolysis (cell lysis) would be measured. nih.gov A reduction in hemolysis would indicate a protective antioxidant effect.

A hypothetical summary of the radical scavenging activity of Compound X is presented below.

Table 3: Hypothetical Radical Scavenging Activity of Compound X

| Assay | Compound X Activity (IC50 in µM) |

|---|---|

| DPPH Radical Scavenging | 25 |

Lower IC50 values indicate greater radical scavenging activity.

No publicly available preclinical research data currently exists for the chemical compound this compound within the specific context of advanced in vitro systems, such as microphysiological systems or organ-on-a-chip platforms. A thorough review of scientific literature and public databases did not yield any detailed research findings or data tables related to the evaluation of this compound using these sophisticated models.

Advanced in vitro systems are at the forefront of preclinical research, offering more physiologically relevant models of human tissues and organs compared to traditional two-dimensional cell cultures. These technologies, including microphysiological systems (MPS) and organ-on-a-chip (OOC) platforms, are designed to mimic the complex microenvironments of human organs, thereby providing more accurate predictions of a compound's efficacy and toxicity before clinical trials.

While the application of these systems is expanding across pharmaceutical development, specific studies on this compound have not been published. Research in this area is rapidly evolving, and future investigations may utilize these advanced platforms to explore the biological effects of this compound.

Computational Chemistry Approaches to C16h23no3s2 Research

Quantum Chemical Calculations for C16H23NO3S2 Systems

Quantum chemical calculations are fundamental to predicting the properties of a molecule based on its electronic structure. These methods solve the Schrödinger equation, offering insights that are often difficult to obtain through experimental means alone. wikipedia.orgfortunejournals.com

Density Functional Theory (DFT) Applications for this compound Molecular Properties

Density Functional Theory (DFT) is a widely used computational method that determines the electronic structure of a system based on its electron density. fortunejournals.comimperial.ac.uk It provides a balance between accuracy and computational cost, making it suitable for studying molecules of pharmaceutical interest like Tianeptine. chemrxiv.org

Researchers have employed DFT to optimize the molecular structures of Tianeptine and its ester derivatives. For instance, calculations using the B3LYP functional with a 6-311G(d,p) basis set have been performed to obtain stable, low-energy three-dimensional conformations. scielo.brscispace.com Such optimizations are a crucial first step for further analysis, including molecular docking studies that investigate how Tianeptine interacts with biological targets like serum albumin. scielo.brresearchgate.net DFT calculations can yield a variety of molecular properties, including electronic energy, which helps in assessing the relative stability of different structures, and upon further analysis, thermodynamic properties like Gibbs free energy. researchgate.netrsc.org

Table 1: Examples of DFT Functionals and Basis Sets in Molecular Research

| Functional/Basis Set | Application | Reference |

|---|---|---|

| ωB97X-D, ωB97X-V, ωB97M-V | Used for calculating a diverse collection of molecular properties, including structural, electronic, and thermodynamic data. | researchgate.netlbl.gov |

| B3LYP/6-311G(d,p) | Optimization of Tianeptine and its ester derivatives for molecular docking studies. | scielo.brscispace.com |

Ab Initio and Semi-Empirical Methods for this compound Electronic Structure

Ab initio and semi-empirical methods are other classes of quantum chemical calculations that provide insights into electronic structure. Ab initio methods, meaning "from first principles," compute properties based solely on fundamental physical constants without experimental data. wikipedia.orgbsc.es They are highly accurate but computationally intensive, limiting their use to smaller systems. bsc.eslibretexts.org The Hartree-Fock (HF) method is the simplest type of ab initio calculation, forming a starting point for more advanced, correlated methods like CCSD(T) that offer higher accuracy. imperial.ac.ukresearchgate.net

Semi-empirical methods, on the other hand, incorporate some experimental parameters to simplify calculations, making them faster than ab initio methods. libretexts.orgnih.gov This speed allows for the study of larger molecules, but their reliance on parameterization means they are best used for systems similar to those for which they were developed. fortunejournals.comlibretexts.org These methods are useful for treating valence electrons explicitly, enabling the study of electronic transitions and bond-related phenomena. libretexts.org While specific applications of these methods directly to Tianeptine are less commonly cited in recent literature compared to DFT, they represent a valuable tier in the computational chemist's toolkit for exploring electronic properties. researchgate.netnih.gov

Molecular Dynamics Simulations for this compound and Its Interactions

Molecular Dynamics (MD) simulations compute the motion of atoms and molecules over time, providing a dynamic view of molecular behavior and interactions. nih.govjinr.ru This technique is essential for understanding how flexible molecules like Tianeptine behave in different environments.

Simulation of this compound Molecular Motion and Conformation

The therapeutic activity of a drug is often linked to its three-dimensional shape or conformation. Tianeptine possesses a flexible alkyl chain that is crucial for its pharmacological properties. scielo.bruoa.gr MD simulations can explore the vast conformational space of such molecules, revealing preferred shapes and the dynamics of their interconversion. uoa.grchemrxiv.org

For example, MD simulations can track the torsional angles of rotatable bonds within the Tianeptine molecule, showing how different parts of the molecule move relative to each other. uoa.gr These simulations can reveal that certain conformations are more stable and prevalent, while others are transient. nih.gov Advanced techniques can be used to accelerate these simulations to observe conformational changes that occur over longer timescales than accessible by conventional MD. nih.govnih.gov The stability of specific conformations, such as those of Tianeptine's tricyclic core and its side chain, can be assessed by running simulations and analyzing the trajectory of atomic movements. nih.gov

Table 2: Key Aspects of Molecular Dynamics Trajectory Analysis

| Analysis Type | Information Gained | Relevance |

|---|---|---|

| Conformational Clustering | Identifies dominant, semi-stable molecular shapes. | Understanding which conformations are most likely to interact with biological targets. |

| Torsional Angle Analysis | Tracks the rotation around specific chemical bonds. | Reveals the flexibility and motion of different parts of the molecule. uoa.gr |

Analysis of Solvent Effects and Intermolecular Interactions with this compound

The environment surrounding a molecule significantly influences its behavior. MD simulations explicitly model the interactions between the solute (Tianeptine) and solvent molecules (like water) or other molecules such as proteins or lipid membranes. nih.govuni-halle.de These simulations are crucial for understanding how Tianeptine interacts with its biological milieu.

Studies have used MD to investigate the binding of Tianeptine and its analogues to proteins like serum albumin. researchgate.net The analysis of these simulations can identify key intermolecular interactions, such as hydrogen bonds and hydrophobic contacts, that stabilize the drug-protein complex. plos.org For instance, interaction fingerprints (IFPs) can be derived from MD trajectories to systematically map and analyze the contacts between a ligand and a protein's amino acid residues over time. nih.gov Furthermore, simulations can elucidate how solvent molecules arrange themselves around the drug, a process known as solvation, and calculate properties like the solvation free energy, which is critical for understanding solubility. uni-halle.de The interaction of Tianeptine with lipid bilayers, mimicking a cell membrane, can also be simulated to understand its permeation characteristics. nih.govmdpi.com

Theoretical Prediction of Spectroscopic Properties of this compound Analogues

Computational methods can predict various spectroscopic properties, such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectra. chemrxiv.org These predictions are invaluable for identifying unknown compounds, confirming molecular structures, and interpreting experimental data. computabio.comnmrdb.org

For Tianeptine and its analogues, computational approaches can generate predicted ¹H and ¹³C NMR chemical shifts and IR vibrational frequencies. scispace.comchemrxiv.org These predictions are typically performed using DFT or other quantum mechanical methods. computabio.com The calculated spectra can be compared with experimental data to validate the synthesized structure. For example, the absolute configuration of Tianeptine's chiral enantiomers has been determined using vibrational circular dichroism (VCD) spectroscopy, a technique that relies heavily on comparison with quantum chemical predictions. nih.gov As computational methods and machine learning algorithms improve, the accuracy of these spectral predictions continues to increase, providing a powerful tool for chemical analysis. chemrxiv.orgresearchgate.net

Table 3: Compound Names Mentioned

| Compound Name |

|---|

| Tianeptine |

| Serotonin |

| Citalopram |

Machine Learning and Artificial Intelligence Applications in this compound Chemistry

The application of machine learning and artificial intelligence in the study of thiazolidinedione derivatives, a class of compounds relevant to the formula this compound, has significantly accelerated the understanding of their chemical and biological activities. mdpi.comnih.gov These advanced computational tools are used to build predictive models that can identify novel drug candidates, predict their efficacy, and understand complex structure-activity relationships. mdpi.comnih.gov

A foundational application of machine learning in this area is the development of Quantitative Structure-Activity Relationship (QSAR) models. rasayanjournal.co.in QSAR studies establish a mathematical correlation between the chemical structure of a compound and its biological activity. For thiazolidinedione derivatives, 3D-QSAR studies have been performed to understand the molecular architecture required for their activity as inhibitors of proteins like Protein Tyrosine Phosphatase 1B (PTP1B), which is a target for type 2 diabetes treatment. nih.gov These models analyze various molecular descriptors (e.g., thermodynamic, electronic, and topological parameters) to identify key structural features that influence a compound's potency. nih.govnih.gov

Research findings indicate that specific regions of the thiazolidinedione molecule are critical for its binding to therapeutic targets like Peroxisome Proliferator-Activated Receptor Gamma (PPARγ). rasayanjournal.co.insciencescholar.us ML models help elucidate these interactions by mapping the electrostatic and shape potential of the molecules. nih.gov

The table below summarizes the application of various computational models in the research of thiazolidinedione derivatives.

| Model/Technique | Application Area | Key Findings/Objective | Reference |

| 3D-QSAR | PTP1B Inhibition | Identified essential molecular features for optimizing inhibitory activity. | nih.gov |

| Molecular Field Analysis | PTP1B Inhibitors | Correlated molecular architecture with inhibitory activities to guide structural modifications. | nih.gov |

| Extreme Gradient Boosting (XG Boost) | Quantitative Analysis | Outperformed other models (PLS, ANN, SVR) in the simultaneous determination of Pioglitazone in a mixture. | researchgate.net |

| Artificial Neural Networks (ANN) | Quantitative Analysis | Used for multivariate calibration in determining concentrations of active pharmaceutical ingredients. | researchgate.net |

| Recurrent Neural Network (RNN) | Personalized Medicine | Predicted the need for specific antihyperglycemic medications, including thiazolidinediones, based on patient data. | e-dmj.org |

| Ensemble Learning | Drug Response Prediction | Identified as a preferred method for predicting patient response to various diabetes therapies, including TZDs. | nih.gov |

Furthermore, machine learning algorithms are integral to the de novo design of novel compounds. nih.gov By training on existing data of active molecules, generative models can propose new structures with optimized properties, such as enhanced bioactivity or improved pharmacokinetic profiles. nih.gov This capability significantly reduces the time and resources required for the initial stages of drug discovery compared to traditional experimental approaches. schrodinger.com

The integration of AI and machine learning continues to evolve, promising to further refine the design and application of therapeutic compounds related to the this compound chemical space. mdpi.comnih.gov

Advanced Analytical Methodologies for C16h23no3s2 Research

Development and Validation of High-Precision Analytical Methods for Articaine Characterization

The development of analytical methods for Articaine focuses on achieving high sensitivity, specificity, accuracy, and precision. Validation is performed according to established guidelines to ensure that the methods are suitable for their intended purpose. researchgate.net This involves assessing parameters such as linearity, limits of detection (LOD) and quantification (LOQ), recovery, and stability. researchgate.nettandfonline.com

For instance, liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods have been rigorously validated for the simultaneous detection of Articaine and other local anesthetics or their metabolites in biological samples like whole blood and plasma. nih.govresearchgate.net These validated methods demonstrate excellent linearity over specified concentration ranges, with correlation coefficients (R²) often exceeding 0.99. farmaciajournal.comnih.govfda.gov The accuracy and precision are consistently within acceptable criteria, making them reliable for pharmacokinetic studies. nih.gov A key aspect of method development for Articaine is addressing its rapid hydrolysis in vitro by serum esterases; this often requires the use of inhibitors or specific sample handling procedures to ensure the integrity of the analyte before analysis. impactfactor.org

Chromatographic Techniques for Articaine

Chromatography is the cornerstone for the separation and quantification of Articaine from complex mixtures, such as pharmaceutical formulations and biological fluids. Both gas and liquid chromatography offer robust solutions for Articaine analysis.

Gas Chromatography (GC) and Liquid Chromatography (LC) for Separation and Quantification of Articaine

Gas Chromatography (GC) has been successfully employed for the quantification of Articaine in human whole blood. impactfactor.org A typical GC-based method involves a liquid-liquid extraction (LLE) step for sample preparation, followed by analysis on a capillary column, such as an HP INNOwax, with a flame-ionization detector (FID). impactfactor.org GC-FID methods have demonstrated good accuracy (95-98% recovery) and precision (relative standard deviation of 5.5-8.2%). impactfactor.org The limit of detection for GC-FID can reach as low as 20 ng/mL in blood. impactfactor.org However, GC may be less suitable for analyzing degradation products, as it relies on gas-phase ionization which can fragment molecules and is limited to compounds with boiling points below 400°C. nih.gov

Liquid Chromatography (LC) , particularly High-Performance Liquid Chromatography (HPLC) and Ultra-High-Performance Liquid Chromatography (UPLC), is the most widely used technique for Articaine analysis. farmaciajournal.com Reversed-phase columns, such as C8 and C18, are commonly used for separation. researchgate.netfarmaciajournal.com

HPLC methods coupled with various detectors like Photo Diode Array (PDA) and Mass Spectrometry (MS) have been developed and validated. fda.govimpactfactor.org For instance, an HPLC-PDA method using a C18 column and a mobile phase of acetonitrile (B52724) and a sodium acetate (B1210297) buffer (pH 4.7) showed excellent accuracy (96-102%) and precision (RSD 4.2-6.1%). impactfactor.org LC-MS and LC-MS/MS methods offer superior sensitivity and specificity, making them ideal for bioanalysis. farmaciajournal.comresearchgate.net These methods can achieve very low limits of quantification, down to 0.8 ng/mL for Articaine in whole blood. nih.gov

| Technique | Sample Matrix | Extraction | Column | Detector | LOQ | Key Findings |

| GC-FID | Human Whole Blood | Liquid-Liquid (n-hexane-isoamyl alcohol) | HP INNOwax | FID | 20 ng/mL | Good accuracy (95-98%) and precision (RSD 5.5-8.2%). impactfactor.org |

| HPLC-PDA | Human Whole Blood | Liquid-Liquid (n-hexane-isoamyl alcohol) | C18 Hypersil GOLD | PDA | 20 ng/mL | Excellent accuracy (96-102%) and precision (RSD 4.2-6.1%). impactfactor.org |

| HPLC | Compound Injection | - | C8 | UV (276 nm) | 4 µg/mL | Simple and accurate for quality control of injections. researchgate.net |

| LC-MS | Human Plasma | Liquid-Liquid (diethyl-ether) | - | Ion Trap MS | 78.1 ng/mL | Fast (<3 min run time), accurate, and reproducible. researchgate.netnih.gov |

| LC-MS/MS | Whole Blood | Liquid-Liquid (ethyl-acetate) | - | Tandem MS | 0.8 ng/mL | Highly sensitive and specific for simultaneous detection. nih.gov |

| LC-MS | Deer Plasma | Protein Precipitation | - | Orbitrap MS | 5 ng/mL | Simple, accurate, and sensitive for pharmacokinetic studies. tandfonline.commassey.ac.nz |

| UPLC-MS/MS | Human Plasma & Breast Milk | - | ACQUITY UPLC BEH C18 | Triple Quadrupole MS | 0.5 ng/mL | Excellent linearity (R² ≥ 0.99) for multi-analyte quantification. nih.gov |

Thin-Layer Chromatography (TLC) as a Screening Tool for Articaine Samples

Thin-Layer Chromatography (TLC) serves as a convenient and rapid screening tool for the identification of Articaine. ingentaconnect.comresearchgate.net It is particularly useful in settings where quick identification is needed, such as in pharmacies. ingentaconnect.com A developed TLC method can separate Articaine from other local anesthetics. ingentaconnect.comresearchgate.net Detection is typically achieved by spraying the TLC plates with specific reagents. ingentaconnect.com For instance, spraying with cobalt(II) thiocyanate (B1210189) solution followed by Ehrlich's reagent can distinguish most local anesthetics. ingentaconnect.comresearchgate.net While this combination may not separate Articaine from Prilocaine, a subsequent colorimetric reaction in a test tube using a copper(II) sulphate solution can be used for definitive differentiation. ingentaconnect.comresearchgate.net TLC has also been used to analyze the purity of interaction products, such as the precipitate formed when Articaine is mixed with sodium hypochlorite, showing distinct spots under UV light. nih.gov

Spectroscopic Techniques for Articaine Structural Elucidation and Detection

Spectroscopic methods are indispensable for determining the molecular structure of Articaine and for its detection. Nuclear Magnetic Resonance and Mass Spectrometry provide detailed information about the compound's atomic arrangement and composition.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Articaine Structure Determination (e.g., 1H NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the structural elucidation of Articaine. Both 1H (proton) and 13C (carbon) NMR are used to confirm the identity and structure of the molecule. nih.govunicamp.br

In 1H NMR analysis, specific chemical shifts (ppm) correspond to the different protons within the Articaine molecule. For example, studies have assigned peaks corresponding to the protons on the thiophene (B33073) ring and the methyl group of the methyl ester. nih.govnih.gov One study reported peaks at 7.1 ppm, 2.21 ppm, and 9.93 ppm corresponding to protons in the thiophene ring, and a peak at 3.8 ppm assigned to the methyl proton of the ester group. nih.govnih.govresearchgate.net Two-dimensional NMR experiments, such as 2D-NOE, can reveal through-space interactions between Articaine and other molecules, such as lipid bilayers, providing insights into its location within membranes. unicamp.br Solid-state NMR has also been used to study the interaction of Articaine with model cell membranes, showing how it perturbs the lipid bilayer. nih.gov

| Nucleus | Sample/Interaction | Key Chemical Shifts (ppm) | Significance |

| 1H NMR | Articaine Interaction Product (MAMC) | 7.1, 2.21, 9.93 (Thiophene ring protons); 3.8 (Methyl ester proton) | Confirmed the structure of the precipitate formed from Articaine's interaction with NaOCl. nih.govnih.govresearchgate.net |

| 13C NMR | Articaine Interaction Product (MAMC) | 14.82, 51.16 (Aliphatic carbons); 126, 134.5, 139.2, 156.5, 162.9 (Aromatic carbons) | Complemented 1H NMR data to confirm the structure of the interaction product. nih.govresearchgate.net |